2-[[1-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]isoquinolin-4-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid
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Overview
Description
Isoquinoline 17 is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. It is a structural isomer of quinoline and is characterized by a benzene ring fused to a pyridine ring. Isoquinoline 17 has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the activation of nuclear factor-erythroid 2-related factor 2 (NRF2) and its role in oxidative stress and inflammatory disorders .
Preparation Methods
Isoquinoline 17 can be synthesized through various methods. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction . Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Chemical Reactions Analysis
Isoquinoline 17 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, such as hydrochloric acid, and oxidizing agents . Major products formed from these reactions include various substituted isoquinolines and their derivatives . For example, isoquinoline can be protonated to form salts upon treatment with strong acids .
Scientific Research Applications
Isoquinoline 17 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline 17 has shown potential as an activator of NRF2, which could lead to promising therapeutics for the prevention and treatment of oxidative stress and inflammatory disorders . Additionally, isoquinoline alkaloids, including isoquinoline 17, exhibit potent broad-spectrum anticancer activity through various mechanisms, such as arresting the cell cycle and inducing apoptosis . In industry, isoquinoline derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of isoquinoline 17 involves the inhibition of the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 . By inhibiting this protein-protein interaction, isoquinoline 17 increases the quantity of NRF2 protein available to translocate to the nucleus and transactivate the transcription of NRF2-responsive genes . This activation of NRF2 leads to the upregulation of antioxidant and cytoprotective genes, which play a crucial role in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Isoquinoline 17 is similar to other isoquinoline alkaloids, such as berberine and papaverine . it is unique in its ability to activate NRF2 without exhibiting significant mutagenicity . Other similar compounds include quinoline, which shares a similar structure but differs in the position of the nitrogen atom in the ring . Isoquinoline 17’s unique properties make it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C27H25N3O10S2 |
---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
2-[[1-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]isoquinolin-4-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C27H25N3O10S2/c1-39-18-7-11-20(12-8-18)41(35,36)29(16-25(31)32)24-15-28-27(23-6-4-3-5-22(23)24)30(17-26(33)34)42(37,38)21-13-9-19(40-2)10-14-21/h3-15H,16-17H2,1-2H3,(H,31,32)(H,33,34) |
InChI Key |
SDNGUWKKARNBMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CN=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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